2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
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Overview
Description
2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves several stepsCommon reagents used include bromine for bromination, methoxy groups for methoxylation, and phenylsulfanyl groups for the addition of the phenylsulfanyl moiety .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
Uniqueness
What sets 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate apart is its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H29BrN2O3S |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H29BrN2O3S/c1-5-27(6-2)12-13-30-24(28)23-18-14-22(29-4)19(25)15-20(18)26(3)21(23)16-31-17-10-8-7-9-11-17/h7-11,14-15H,5-6,12-13,16H2,1-4H3 |
InChI Key |
ZTHYRLIGYAOFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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